1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a compound that features both a sulfonyl group and a carboxyl group attached to a pyrrolidine ring
Scientific Research Applications
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds such as 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, have been associated with carbonic anhydrase enzymes (ca1, ca2, ca5a, ca5b, ca9) in humans . These enzymes play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Mode of Action
Sulfonamide derivatives, like 4-sulfamoylbenzoic acid, are known to inhibit carbonic anhydrase enzymes by binding to their active sites
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .
Result of Action
If the compound does inhibit carbonic anhydrase enzymes, it could potentially lead to changes in ph balance and co2 transport in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 4-carboxybenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic.
Saccharin: A sulfonamide-based artificial sweetener.
Uniqueness
1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxyl group attached to a pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c14-11(15)8-3-5-9(6-4-8)20(18,19)13-7-1-2-10(13)12(16)17/h3-6,10H,1-2,7H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEDQUATDGICIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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